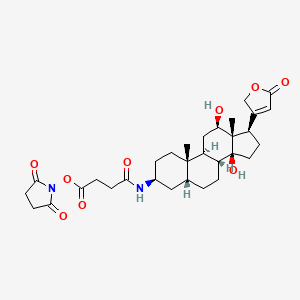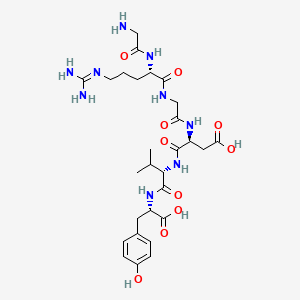
N-Desethyl 3-Bromo Lidocaine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-Desethyl 3-Bromo Lidocaine” is an intermediate in the preparation of hydroxylated Lidocaine metabolites . It has a molecular formula of C12H17BrN2O and a molecular weight of 285.18 .
Molecular Structure Analysis
The molecular structure of “N-Desethyl 3-Bromo Lidocaine” is represented by the formula C12H17BrN2O . This indicates that the molecule is composed of 12 carbon atoms, 17 hydrogen atoms, one bromine atom, two nitrogen atoms, and one oxygen atom.Wissenschaftliche Forschungsanwendungen
Intermediate for Hydroxylated Lidocaine Metabolites
N-Desethyl 3-Bromo Lidocaine: is primarily used as an intermediate in the synthesis of hydroxylated lidocaine metabolites . These metabolites are crucial for studying the pharmacokinetics and metabolic pathways of lidocaine, a common local anesthetic. The research into these metabolites can lead to the development of new anesthetic agents with improved efficacy and safety profiles.
Local Anesthesia Research
The compound serves as a model for the design and synthesis of new local anesthetics . By modifying the structure of lidocaine, researchers aim to create analogs with fewer side effects and enhanced anesthetic properties. This can significantly impact fields like dentistry, surgery, and pain management.
Transdermal Drug Delivery Systems
Studies have explored the use of lidocaine and its derivatives in developing dissolving microneedles for rapid and efficient local anesthesia . N-Desethyl 3-Bromo Lidocaine could be investigated for its potential in these systems, offering a minimally invasive and fast-acting alternative to traditional anesthetic delivery methods.
Anesthetic Effectiveness Testing
The compound can be used in the development of testing models to evaluate the effectiveness of new anesthetic agents. By understanding its interaction with sodium ion channels and nerve membranes, it can provide insights into the anesthetic mechanism of action .
Toxicity and Safety Studies
As a derivative of lidocaine, N-Desethyl 3-Bromo Lidocaine can be utilized in toxicity and safety studies. These studies are essential for ensuring that new anesthetic compounds meet clinical safety standards before they are approved for use in medical settings .
Wirkmechanismus
Target of Action
N-Desethyl 3-Bromo Lidocaine is an intermediate in the preparation of hydroxylated Lidocaine metabolites . .
Biochemical Pathways
N-Desethyl 3-Bromo Lidocaine is involved in the preparation of hydroxylated Lidocaine metabolites
Result of Action
It’s likely that its effects are related to its role as an intermediate in the preparation of hydroxylated Lidocaine metabolites .
Action Environment
N-Desethyl 3-Bromo Lidocaine is a solid compound that is soluble in methanol, acetonitrile, chloroform, dichloromethane, and ethyl acetate . It should be stored at room temperature . These properties suggest that the compound’s action, efficacy, and stability could be influenced by environmental factors such as temperature and solvent conditions.
Eigenschaften
IUPAC Name |
N-(3-bromo-2,6-dimethylphenyl)-2-(ethylamino)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O/c1-4-14-7-11(16)15-12-8(2)5-6-10(13)9(12)3/h5-6,14H,4,7H2,1-3H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDYGWAJFVCUMKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(=O)NC1=C(C=CC(=C1C)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Desethyl 3-Bromo Lidocaine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{1-[({(1R)-1-{3-[1-({[1-(Carboxymethyl)cyclopropyl]methyl}sulfanyl)-2-(7-chloroquinolin-2-yl)ethyl]phenyl}-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl}sulfanyl)methyl]cyclopropyl}acetic acid](/img/structure/B587321.png)
![2-n-Butyl-d7-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B587322.png)

![Ethyl 2-ethoxy-4-[2-[[1-[2-[3-(2-methoxyethyl)piperidin-1-yl]phenyl]-3-methylbutyl]amino]-2-oxoethyl]benzoate](/img/structure/B587326.png)

![1-[2-[3-(Methoxymethoxy)piperidin-1-yl]phenyl]-3-methylbutan-1-amine](/img/structure/B587328.png)
![rac-3-Methyl-1-[2-(1-{3-hydroxy-3-O-methoxymethyl}piperidinyl)phenyl]butylimine](/img/structure/B587329.png)
![2,6-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride](/img/structure/B587331.png)
![rac-1-[2-(Cyano)phenyl]-3-piperidinol](/img/structure/B587335.png)
